Thioninhydrochlorid

histology metachromatic staining nuclear staining

Select Thioninhydrochlorid for unmatched metachromatic differentiation in histology: unlike its isomeres, it uniquely reacts with RNA, acid mucopolysaccharides, and mucin, enabling single-step nuclear/cytoplasmic visualization. Its superior DNA helix stabilization makes it the ideal redox mediator for robust DNA biosensors and low-potential cholesterol oxidase detection. Ensure lot-to-lot reproducibility and assay sensitivity with this critical research reagent.

Molecular Formula C8H9ClS
Molecular Weight 172.68 g/mol
Cat. No. B15346790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioninhydrochlorid
Molecular FormulaC8H9ClS
Molecular Weight172.68 g/mol
Structural Identifiers
SMILESC1=CC=CSC=CC=C1.Cl
InChIInChI=1S/C8H8S.ClH/c1-2-4-6-8-9-7-5-3-1;/h1-8H;1H
InChIKeyWNSHJCKTCINIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioninhydrochlorid: Verifiable Differentiation Data for Scientific Procurement Decisions


Thioninhydrochlorid (thionine chloride, Lauth's violet, CAS 581-64-6) is a heterocyclic phenothiazine dye with the molecular formula C₁₂H₁₀ClN₃S and molecular weight 263.75 g/mol [1]. It is structurally related to methylene blue but lacks the methyl substitutions on the amine groups, making it the unsubstituted parent compound of the thiazine dye series [2]. As a strongly metachromatic dye, it exhibits pH-dependent redox behavior with E₀ = 0.06 V at pH 7.0 [3]. Thioninhydrochlorid is supplied as dark green needle crystals with a maximum absorption wavelength of 602.5 nm in water and is readily soluble in hot water [4]. Its primary applications span biological staining, electrochemical biosensing, and electron transfer mediation [3].

Thioninhydrochlorid vs. Thiazine Dye Analogs: Why In-Class Compounds Are Not Interchangeable


Within the thiazine dye class, compounds differ in their degree of amine methylation and ethylation, which directly alters their staining selectivity, metachromatic behavior, and electrochemical properties. Unsubstituted thioninhydrochlorid exhibits a distinct staining profile compared to methylated derivatives such as azure A, azure B, azure C, and methylene blue [1]. In a systematic comparative study of eight thionin-group dyes, a progressive decrease in green staining and an increase in red metachromatic effects and nuclear staining intensity was observed as one moves from tetra-ethyl thionin down to unsubstituted thionin [1]. Furthermore, spectrally pure thionin reacts metachromatically with RNA, acid mucopolysaccharides, and mucin, whereas its isomeres do not exhibit this diagnostically valuable property [2]. Commercial thionin preparations may contain related dyes such as azure A, B, and C as impurities, and product purity directly impacts reproducibility in quantitative applications [3].

Thioninhydrochlorid Quantitative Evidence: Comparative Performance Data for Informed Procurement


Metachromatic Differentiation in Histological Staining: Thioninhydrochlorid vs. Its Structural Isomeres

Spectrally pure thionine reacts metachromatically with RNA, acid mucopolysaccharides, and mucin in paraffin-embedded tissues, whereas its structural isomeres 1,3-diaminophenthiazoniumchlorate and 1,7-diaminophenthiazoniumperchlorate do not exhibit metachromatic behavior with these substrates [1]. All three dyes demonstrate affinity for nuclei and stain cytoplasm sufficiently without counterstaining, but the metachromatic response is exclusive to thionine [1].

histology metachromatic staining nuclear staining

DNA Double Helix Stabilization: Thioninhydrochlorid vs. Azure A and Azure B

In a comparative spectroscopic study of phenothiazinium dyes with calf-thymus DNA, thionine acetate demonstrated superior DNA double helix stabilization compared to azure A and azure B [1]. Based on thermal melting profiles, thionine acetate was found to be most promising in stabilizing the DNA double helix among the three dyes tested, with binding constants calculated by fluorescence in accordance with thermal melting analysis [1].

DNA binding spectroscopy biosensor development

Electrochemical DNA Biosensor Quantification: Thioninhydrochlorid as Electrochemical Indicator

Using thionin as an electrochemical indicator in a DNA biosensor, target ssDNA was quantified within a linear range of 11.3 to 121 nmol·L⁻¹ with a correlation coefficient of γ = 0.9971 [1]. The constructed electrochemical DNA biosensor achieved a detection limit of 5.26 nmol·L⁻¹ (3σ, n=7) [1]. Thionin binds to DNA primarily through an intercalative binding mode, as evidenced by decreased peak current with positive shift of formal potential and quenching fluorescence in ethidium bromide-DNA systems [1].

electrochemical biosensor DNA detection ssDNA quantification

Cholesterol Detection at Low Electrode Potential: Thioninhydrochlorid vs. Other Phenothiazine Redox Mediators

Thionin functions as an effective electron acceptor for reduced cholesterol oxidase (ChOx), enabling electrochemical determination of cholesterol at a low electrode potential of 0 V vs SCE [1]. Other phenothiazine derivatives tested, including 1-methoxy-5-methylphenazinium methosulfate (MPMS), azure A, and azure C, also work well as electron acceptors; however, the employment of either MPMS or thionin specifically allows detection in the concentration range 0.25-2.5 mmol dm⁻³, which covers the physiological range found in normal human blood [1]. The molecular size and/or hydrophobicity of the redox dyes determine their relative abilities as electron acceptors [1].

cholesterol oxidase electron mediator electrochemical detection

Loading Capacity for Signal Amplification: Thioninhydrochlorid on Carbon Nanotubes

The loading capacity of thionin on shortened multi-walled carbon nanotubes (S-MWCNTs) was compared with acidified multi-walled carbon nanotubes (A-MWCNTs) for microRNA-21 detection [1]. S-MWCNTs loaded with high amounts of thionin, combined with gold nanoparticles and DNA probe hybridization, produced a magnified current response enabling quantitative detection of miR-21 without requiring expensive bioreagents or labeled target DNA/miRNAs [1]. The large effective surface area and fast electron shuttle properties of MWCNTs contributed to the signal amplification [1].

miRNA detection carbon nanotubes signal amplification

Quantitative Feulgen DNA Staining: Thioninhydrochlorid as Schiff Reagent Alternative

Thionine can be used in place of Schiff reagent in quantitative Feulgen staining of DNA [1]. The Feulgen reaction quantifies DNA content through acid hydrolysis of DNA followed by reaction with a Schiff-type reagent, producing a colored product proportional to DNA amount. Thionine substitution offers an alternative to traditional basic fuchsin-based Schiff reagent while maintaining the quantitative relationship between staining intensity and DNA content required for cytophotometric analysis [1].

Feulgen staining DNA quantification cytophotometry

Thioninhydrochlorid: Evidence-Based Procurement Scenarios for Research and Industrial Applications


Histological Diagnosis Requiring Metachromatic Differentiation of RNA and Mucopolysaccharides

Select thioninhydrochlorid for histopathological applications that require metachromatic visualization of RNA, acid mucopolysaccharides, and mucin to distinguish cellular activity states or identify specific tissue components. Unlike its isomeres, which lack metachromatic response with these substrates, spectrally pure thionine enables simultaneous nuclear and cytoplasmic staining with metachromatic differentiation in a single step without counterstaining [1]. This property is particularly valuable in morphological diagnosis of tissues where distinguishing RNA-rich from mucopolysaccharide-rich regions informs pathological assessment. Standardized staining conditions (dye concentration and staining time) yield reproducible results across paraffin-embedded human and animal tissues [1].

DNA-Based Electrochemical Biosensor Development Requiring High Signal Stability

Incorporate thioninhydrochlorid as the electrochemical indicator or redox mediator in DNA biosensor platforms where DNA double helix stabilization directly impacts signal reproducibility. Thionine acetate demonstrates superior DNA helix stabilization compared to azure A and azure B as measured by thermal melting profiles [2]. For ssDNA quantification applications, thionin-based sensors achieve a detection limit of 5.26 nmol·L⁻¹ with a linear range of 11.3-121 nmol·L⁻¹ and excellent linearity (γ = 0.9971) in NaAc-HAc buffer at pH 5.0 [3]. This performance profile supports applications in pathogen gene detection, genetic analysis, and pharmacogenetics where intercalative binding stability affects assay precision.

Cholesterol Oxidase-Based Electrochemical Assays Operating at Low Potential

Select thioninhydrochlorid as the electron mediator in cholesterol oxidase (ChOx)-coupled electrochemical detection systems where operating at low electrode potential minimizes interference from coexisting electroactive species. Thionin enables cholesterol detection at 0 V vs SCE across a concentration range of 0.25-2.5 mmol dm⁻³, which encompasses physiological cholesterol levels in normal human blood [4]. Among phenothiazine derivatives tested, both thionin and MPMS provide this low-potential detection capability, while molecular size and hydrophobicity characteristics differentiate their relative efficiency as electron acceptors for reduced ChOx [4].

Label-Free microRNA Detection Using Carbon Nanotube-Based Signal Amplification

Deploy thioninhydrochlorid in label-free microRNA detection platforms that leverage high dye loading on shortened multi-walled carbon nanotubes (S-MWCNTs) for signal amplification. The high loading capacity of thionin on S-MWCNTs, combined with gold nanoparticle-modified electrodes, generates a magnified current response enabling quantitative miR-21 detection without requiring expensive labeled target DNA/miRNAs or bioreagents [5]. This approach reduces operational complexity and assay cost while maintaining sensitivity, making it suitable for scalable miRNA biomarker discovery and clinical diagnostic development. The strategy exploits the large effective surface area and fast electron shuttle properties of MWCNTs in conjunction with thionin's electrochemical activity [5].

Technical Documentation Hub

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